Cas no 82353-56-8 ((R)-tert-Butyl (1-oxopropan-2-yl)carbamate)

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate structure
82353-56-8 structure
Product Name:(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Número CAS:82353-56-8
MF:C8H15NO3
Megavatios:173.209602594376
MDL:MFCD00274183
CID:693823
PubChem ID:10910049
Update Time:2025-06-14

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Propiedades químicas y físicas

Nombre e identificación

    • (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
    • (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)-
    • Carbamic acid, [(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
    • ((R)-1-Methyl-2-oxo-ethyl)carbamic acid tert-butyl ester
    • (R)-2-(tert-Butoxycarbonylamino)propionaldehyde
    • N-tert-Butoxycarbonyl-D-alaninal
    • 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • ((R)-1-Methyl-2-oxoethyl)carbamic acid tert-butyl ester
    • (R)-2-(tert-Butoxycarbonylamino)propanal
    • tert-Butyl ((R)-1-oxopropan-2-yl)carbamate
    • tert-Butyl-N-[(1R)-1-methyl-2-oxo-ethyl]carbamate
    • SCHEMBL2058674
    • 82353-56-8
    • N-Boc-D-alaninal
    • DTXSID40448003
    • N-(t-butoxycarbonyl)-d-alaninal
    • Carbamic acid, [(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • Boc-Ala-Aldehyde
    • Boc-D-Ala-CHO
    • N-(tert-butyloxycarbonyl)-D-alaninal
    • ((R)-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • CS-0181955
    • tert-butyl (R)-(1-oxopropan-2-yl)carbamate
    • EN300-142185
    • OEQRZPWMXXJEKU-ZCFIWIBFSA-N
    • (R)-tert-butyl 1-oxopropan-2-ylcarbamate
    • 2-(r)-[n-(tert-butoxycarbonyl)amino]propanal
    • (R)-tert-butyl(1-oxopropan-2-yl)carbamate
    • AKOS016844217
    • Z1255365119
    • TS-7034
    • Boc-D-Ala-PAM resin (100-200 mesh)
    • N-Boc-2(R)-2-aminopropanal
    • MFCD00274183
    • MFCD00801171
    • DB-336277
    • MDL: MFCD00274183
    • Renchi: 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1
    • Clave inchi: OEQRZPWMXXJEKU-ZCFIWIBFSA-N
    • Sonrisas: O(C(=O)N[C@H](C)C=O)C(C)(C)C

Atributos calculados

  • Calidad precisa: 173.10519334g/mol
  • Masa isotópica única: 173.10519334g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 5
  • Complejidad: 172
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 55.4Ų

Propiedades experimentales

  • Denso: 1.015
  • Punto de fusión: 86-87 ºC
  • Punto de ebullición: 249 ºC
  • Punto de inflamación: 104 ºC

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Información de Seguridad

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(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 min, rt
Referencia
Aerobic amide bond formation with N-hydroxysuccinimide
Yao, Haoyi; et al, Chemistry - An Asian Journal, 2012, 7(7), 1542-1545

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ,  Water ;  0.5 h, rt; 2 h, rt
Referencia
Structure-activity relationship studies on the inhibition of the bacterial translation of novel Odilorhabdins analogues
Loza, Einars; et al, Bioorganic & Medicinal Chemistry, 2020, 28(11),

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N,O-Dimethylhydroxylamine hydrochloride ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C
Referencia
β-Isocupreidine-Catalyzed Baylis-Hillman Reaction of Chiral N-Boc-α-Amino Aldehydes
Nakano, Ayako; et al, Organic Letters, 2006, 8(23), 5357-5360

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Referencia
Cyclic depsipeptide BE-43547A2: Synthesis and activity against pancreatic cancer stem cells
Sun, Yuanjun; et al, Angewandte Chemie, 2017, 56(46), 14627-14631

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  0 °C; 3 h, 20 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  < -60 °C; 3 h, -60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  -60 °C
Referencia
Design and Synthesis of Functionalized Oxaziridines as Topological Analogs of Penicillins
Marchand-Brynaert, Jacqueline; et al, Israel Journal of Chemistry, 2013, 29(2-3), 247-255

Métodos de producción 6

Condiciones de reacción
1.1 -
2.1 Catalysts: Diisobutylaluminum hydride
Referencia
Purines. XLV. Synthesis and cytokinin activities of the cis isomers of (1'R)-1'-methylzeatin and its 9-β-D-ribofuranoside
Fujii, Tozo; et al, Chemical & Pharmaceutical Bulletin, 1990, 38(10), 2702-6

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
Referencia
Design and synthesis of functionalized oxaziridines as topological analogs of penicillins
Marchand-Brynaert, Jacqueline; et al, Israel Journal of Chemistry, 1989, 29(2-3), 247-55

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Propylphosphonic anhydride Solvents: Acetonitrile ,  Dichloromethane ;  0 °C; 0 °C; 0.5 - 1 h, 0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  -10 °C
Referencia
Peptidomimetic vinyl heterocyclic inhibitors of cruzain effect antitrypanosomal activity
Chenna, Bala C. ; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3298-3316

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Diisopropylethylamine ;  14 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Referencia
Cu(I)-Catalyzed Synthesis of Dihydropyrimidin-4-ones toward the Preparation of β- and β3-Amino Acid Analogues
Rajagopal, Basker; et al, Journal of Organic Chemistry, 2014, 79(3), 1254-1264

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 h, rt; 1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  0.5 h, < 30 °C; 18 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  45 min, < 5 °C
2.2 Reagents: Ethyl acetate ;  < 5 °C
Referencia
Preparation of α-hydroxy-β-Fmoc amino acids from N-Boc amino acids
Johnson, Erik P.; et al, Synthesis, 2011, (24), 4023-4026

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Thionyl chloride
2.1 Reagents: Sodium bicarbonate
3.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
4.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
Referencia
Purines. XXXIII. Syntheses and cytokinin activities of both enantiomers of 1'-methylzeatin and their 9-β-D-ribofuranosides
Fujii, Tozo; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(7), 1758-63

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  45 min, < 5 °C
1.2 Reagents: Ethyl acetate ;  < 5 °C
Referencia
Preparation of α-hydroxy-β-Fmoc amino acids from N-Boc amino acids
Johnson, Erik P.; et al, Synthesis, 2011, (24), 4023-4026

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Referencia
Cu(I)-Catalyzed Synthesis of Dihydropyrimidin-4-ones toward the Preparation of β- and β3-Amino Acid Analogues
Rajagopal, Basker; et al, Journal of Organic Chemistry, 2014, 79(3), 1254-1264

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  20 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Water
Referencia
γ-Amino vinyl sulfoxides in asymmetric synthesis. Synthesis of optically pure α-substituted β-amino nitriles
Alfaro, Ricardo; et al, Tetrahedron, 2009, 65(1), 357-363

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
Referencia
(3-Amino-2-oxoalkyl)phosphonic acids and their analogs as novel inhibitors of D-alanine:D-alanine ligase
Chakravarty, Prasun K.; et al, Journal of Medicinal Chemistry, 1989, 32(8), 1886-90

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
1.2 -
1.3 Catalysts: Hydrochloric acid Solvents: Water
Referencia
Ultrasound-assisted cleavage of nitrogen-nitrogen bonds in hydrazines by Raney nickel
Alexakis, Alex; et al, Synlett, 1991, (9), 625-6

Métodos de producción 17

Condiciones de reacción
Referencia
Syntheses and absolute configurations of the cytokinins 1'-methylzeatin and its 9-riboside
Itaya, Taisuke; et al, Tetrahedron Letters, 1986, 27(52), 6349-52

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt; rt → 0 °C
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  15 min, 0 °C
Referencia
Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production
Reddy Guduru, Shiva Krishna; et al, Journal of Organic Chemistry, 2018, 83(19), 11777-11793

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, cooled
1.2 Reagents: Boron trifluoride etherate ;  cooled; overnight
2.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → 0 °C
2.2 Reagents: Sulfur trioxide-pyridine ;  0 °C; 0 °C → rt; 1 h, rt
Referencia
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics
Chalyk, Bohdan A.; et al, RSC Advances, 2016, 6(31), 25713-25723

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  20 min, -78 °C; 1.5 h, -78 °C
1.2 Reagents: Water ;  -78 °C; -78 °C → 25 °C
Referencia
Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors
Barsanti, Paul A.; et al, ACS Medicinal Chemistry Letters, 2015, 6(1), 37-41

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  45 min, < -69 °C; 3 h, -80 °C
2.2 Solvents: Methanol ;  < -69 °C; -75 °C → 5 °C
2.3 Solvents: Water ;  0 °C
Referencia
Synthesis of chiral chloroquine and its analogues as antimalarial agents
Sinha, Manish; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5950-5960

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Diisopropylethylamine ;  5 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 2 h, 0 °C
2.2 Reagents: Citric acid Solvents: Water ;  15 min, 0 °C
Referencia
Binding cooperativity between a ligand carbonyl group and a hydrophobic side chain can be enhanced by additional H-bonds in a distance dependent manner: A case study with thrombin inhibitors
Said, Ahmed M.; et al, European Journal of Medicinal Chemistry, 2015, 96, 405-424

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 4 h, 0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, rt
3.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  45 min, < -69 °C; 3 h, -80 °C
3.2 Solvents: Methanol ;  < -69 °C; -75 °C → 5 °C
3.3 Solvents: Water ;  0 °C
Referencia
Synthesis of chiral chloroquine and its analogues as antimalarial agents
Sinha, Manish; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5950-5960

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Raw materials

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Preparation Products

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:82353-56-8)(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Número de pedido:A916976
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 13:01
Precio ($):515.0
Correo electrónico:sales@amadischem.com

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Literatura relevante

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Amadis Chemical Company Limited
(CAS:82353-56-8)(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
A916976
Pureza:99%
Cantidad:5g
Precio ($):515.0